![molecular formula C9H7Li B12580027 Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide CAS No. 498565-48-3](/img/structure/B12580027.png)
Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium bicyclo[610]nona-1(8),2,4,6-tetraen-9-ide is a unique organolithium compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide typically involves the reaction of bicyclo[6.1.0]nona-1(8),2,4,6-tetraene with an organolithium reagent. The reaction is usually carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction conditions often include low temperatures to stabilize the intermediate products and ensure a high yield of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Applications De Recherche Scientifique
Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound can be used in the study of biological systems, particularly in the development of bioorthogonal reactions.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mécanisme D'action
The mechanism of action of lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide involves its ability to act as a nucleophile in various chemical reactions. The compound’s bicyclic structure provides unique reactivity, allowing it to participate in a range of reactions with different molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[6.1.0]nonyne carboxylic acid: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[3.3.1]nona-3,6-dien-2-ones: Compounds with a different bicyclic structure but similar reactivity in certain chemical reactions
Uniqueness
Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide is unique due to its specific bicyclic structure and the presence of lithium, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic organic chemistry and various research applications.
Propriétés
Numéro CAS |
498565-48-3 |
|---|---|
Formule moléculaire |
C9H7Li |
Poids moléculaire |
122.1 g/mol |
InChI |
InChI=1S/C9H7.Li/c1-2-4-6-9-7-8(9)5-3-1;/h1-7H;/q-1;+1 |
Clé InChI |
LZLDTVDFPLIZDU-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH-]1C2=C1C=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


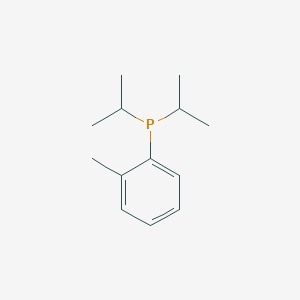
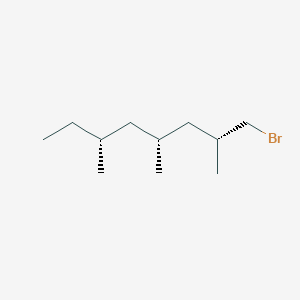
![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate](/img/structure/B12579976.png)
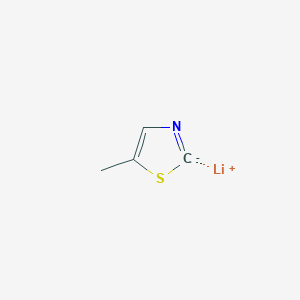
![Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-](/img/structure/B12579991.png)
![2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-](/img/structure/B12579997.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12579998.png)
![Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-](/img/structure/B12580005.png)
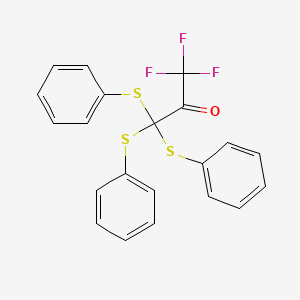
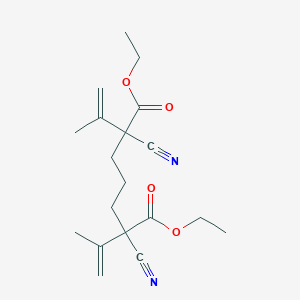
![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B12580040.png)
![3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12580042.png)
